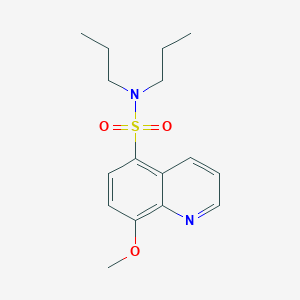![molecular formula C18H17ClN2O4S B5562780 9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5562780.png)
9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazine derivatives involves multiple steps, starting from readily available building blocks. An efficient synthesis pathway includes the ring contraction of dihydrobenzo[thiadiazepine dioxides, demonstrating the accessibility of benzothiazine dioxides from commercial compounds like Fmoc-protected amino acids and bromo ketones. This process highlights the potential for creating pharmacologically relevant benzothiazine derivatives with applications across various fields (Fülöpová et al., 2015).
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives, including 9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide, typically features a heterocyclic thiazine ring with significant conformational characteristics. The structural analysis reveals the presence of chlorine and morpholine groups, contributing to the compound's unique chemical behavior and reactivity (Siddiqui et al., 2012).
Chemical Reactions and Properties
Benzothiazine derivatives undergo various chemical reactions, including oxidation, alkylation, and condensation. These reactions are pivotal for modifying the chemical structure to enhance pharmacological properties or for the synthesis of more complex molecules. For instance, the synthesis and pharmacological study of dibenzo[b,f]thiepins outline the process of cyclization, methylation, and oxidation, showcasing the versatile reactivity of the benzothiazine core (Witiak et al., 1976).
Applications De Recherche Scientifique
Cytotoxicity and DNA Interaction Studies
Research has investigated the cytotoxic effects of quinazoline derivatives on cancer cell lines, such as HeLa cells, highlighting their potential as anticancer agents. One study evaluated a quinazoline derivative, noting its effectiveness in primary cytotoxic screening and its interaction with DNA, suggesting its utility in cancer research without explicitly mentioning the compound but focusing on related structures (Ovádeková et al., 2005).
Synthetic Routes and Chemical Stability
Another avenue of research involves the synthesis of heterocyclic compounds, including thiazines and oxazolines, through cyclization reactions. This research area explores synthetic methods and the chemical stability of these compounds, contributing to the broader field of organic and medicinal chemistry (Engman, 1991).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids, including structures similar to the query compound, have been synthesized and studied for their vasorelaxant properties. This research underscores the potential of these compounds in developing new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).
Material Science and Liquid Crystals
In material science, derivatives of dibenzo[c,e][1,2]thiazine have been explored for their unique properties, such as forming discotic liquid crystalline phases. These studies offer insights into the application of such compounds in the development of advanced materials and electronic devices (Sienkowska et al., 2007).
Anticancer and Anti-HIV Evaluation
Research on 2-mercaptobenzenesulfonamides and their derivatives, which share structural motifs with the compound of interest, has explored their in vitro anticancer and anti-HIV activities. This highlights the compound's relevance in the search for new therapeutic agents against cancer and HIV (Pomarnacka & Kornicka, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-(9-chloro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-13-5-6-16-15(11-13)14-3-1-2-4-17(14)26(23,24)21(16)12-18(22)20-7-9-25-10-8-20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCJLBDXSFZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)

![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5562742.png)

![9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5562748.png)
![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)
![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine](/img/structure/B5562767.png)

![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)